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Compound of Interest
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Cat. No.: B1584308 Get Quote

Eudragit L 30D-55 Technical Support Center
This technical support center provides researchers, scientists, and drug development

professionals with detailed troubleshooting guides and frequently asked questions regarding

the use of Eudragit L 30D-55, with a specific focus on its interactions with acidic and basic

active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs)
Q1: What is Eudragit L 30D-55 and what is its primary function?

Eudragit L 30D-55 is an aqueous dispersion containing 30% dry substance of an anionic

copolymer derived from methacrylic acid and ethyl acrylate.[1][2] The ratio of free carboxyl

groups to ester groups is approximately 1:1.[1] Its primary function is to serve as an enteric

coating for solid oral dosage forms like tablets, pellets, and capsules.[2][3] The polymer is

designed to be resistant to acidic gastric fluid but dissolves at a pH of 5.5 and above, which is

typically found in the upper small intestine.[4] This protects acid-sensitive APIs from

degradation in the stomach and prevents gastric irritation from certain drugs.[2]

Q2: What is the core mechanism of interaction between Eudragit L 30D-55 and APIs?

The primary mechanism of interaction stems from the anionic nature of the Eudragit L 30D-55

polymer. The methacrylic acid units contain carboxylic acid groups which are negatively

charged at a pH above their pKa.[1] These anionic groups can interact with positively charged

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1584308?utm_src=pdf-interest
https://www.benchchem.com/product/b1584308?utm_src=pdf-body
https://www.benchchem.com/product/b1584308?utm_src=pdf-body
https://www.benchchem.com/product/b1584308?utm_src=pdf-body
https://www.stobec.com/DATA/PRODUIT/1598~v~data_8595.pdf
https://www.evonik.com/en/products/hc/pr_52000400.html
https://www.stobec.com/DATA/PRODUIT/1598~v~data_8595.pdf
https://www.evonik.com/en/products/hc/pr_52000400.html
https://www.pharmaexcipients.com/product/eudragit-l-30-d-55/
https://explore.azelis.com/en_US/in_ph/eudragit-l-30-d-55
https://www.evonik.com/en/products/hc/pr_52000400.html
https://www.benchchem.com/product/b1584308?utm_src=pdf-body
https://www.benchchem.com/product/b1584308?utm_src=pdf-body
https://www.stobec.com/DATA/PRODUIT/1598~v~data_8595.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(cationic) or basic APIs. This interaction is typically an acid-base reaction, potentially leading to

the formation of a complex or salt between the polymer and the drug.[5]

Q3: How does Eudragit L 30D-55 interact with basic (cationic) drugs and what are the

potential consequences?

Basic drugs, particularly those with amine groups, can undergo an ionic interaction with the

acidic carboxyl groups of Eudragit L 30D-55. This can lead to several formulation challenges:

Retarded Drug Release: The formation of a drug-polymer complex can result in a less

soluble entity, which may significantly slow down or prevent the complete release of the drug,

even after the dosage form has passed into the higher pH environment of the intestine.[5]

Processing Issues: The interaction can increase the tackiness of the coating, leading to

agglomeration of tablets or pellets during the coating process. It can also cause an increase

in the viscosity of the coating dispersion, making it difficult to spray.

Film Properties: The integrity of the film can be compromised, potentially leading to a brittle

or discontinuous coat.

Q4: Is there a significant interaction between Eudragit L 30D-55 and acidic drugs?

The potential for direct chemical interaction between Eudragit L 30D-55 and acidic drugs is

low. Since both the polymer and the drug are anionic or neutral in the intestinal pH range,

electrostatic repulsion minimizes direct binding. The drug release is therefore primarily

governed by the dissolution of the polymer itself once the pH threshold of 5.5 is reached.

However, a highly acidic drug might slightly lower the pH in the microenvironment of the

dosage form, which could marginally delay the polymer's dissolution.

Q5: What are the essential components of a standard Eudragit L 30D-55 coating formulation?

A typical aqueous coating formulation includes the Eudragit L 30D-55 dispersion, a plasticizer,

an anti-tacking agent, and a diluent (water).

Plasticizer: Necessary to reduce the brittleness of the polymer film and ensure good film

formation.[6] Triethyl citrate (TEC) is a commonly recommended plasticizer.[1][7]
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Anti-tacking Agent: Prevents sticking and agglomeration during the coating process. Talc is a

frequently used anti-tacking agent.[1]

Diluent: Purified water is used to adjust the solid content of the dispersion to the desired

concentration for spraying.

Troubleshooting Guide
This guide addresses common issues encountered during the formulation and testing of

products coated with Eudragit L 30D-55.

Problem 1: Incomplete or significantly delayed drug release is observed with a basic API.

Possible Cause: A strong ionic interaction between the cationic (basic) drug and the anionic

polymer is forming a less soluble complex.[5]

Troubleshooting Steps:

Apply a Seal Coat: The most effective solution is often to apply a barrier or seal coat to the

core tablet or pellet before applying the Eudragit L 30D-55 layer. A water-soluble, non-

ionic polymer like hydroxypropyl methylcellulose (HPMC) is commonly used for this

purpose.[8] This physical barrier prevents direct contact between the drug and the enteric

polymer.

Optimize Formulation pH: Adjusting the pH of the coating dispersion can sometimes

mitigate the interaction, but care must be taken not to cause precipitation of the polymer.

Evaluate Polymer Level: Increasing the amount of enteric polymer may be necessary, but

the primary solution remains physical separation with a seal coat.
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Troubleshooting: Delayed Release of Basic Drug
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- Cross-linking
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Dissolution Profile
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Caption: Troubleshooting workflow for delayed drug release.

Problem 2: The enteric film is cracking or appears brittle upon drying or storage.

Possible Cause: The polymer is inherently brittle in its dry state and requires adequate

plasticization to form a flexible, continuous film.[6][7]

Troubleshooting Steps:

Optimize Plasticizer Concentration: The level of plasticizer is critical. For Eudragit L 30D-

55, Triethyl Citrate (TEC) is often used at 10-25% by weight of the polymer dry substance.

[1] Insufficient levels lead to brittleness.

Control Storage Conditions: Moisture itself acts as a potent plasticizer for Eudragit films.[7]

Storing the coated product at very low humidity can induce brittleness, while exposure to

high humidity can improve film flexibility.[6][7]

Select an Alternative Polymer: For applications requiring high flexibility, such as coating

multiparticulates that will be compressed into tablets, consider using a more flexible

polymer like Eudragit FL 30 D-55, which may not require an additional plasticizer.[9][10]

Problem 3: Premature drug release occurs in the acid-stage of dissolution testing.
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Possible Cause: The integrity of the enteric coat is compromised, allowing the acidic medium

to penetrate to the core.

Troubleshooting Steps:

Increase Coating Thickness: A certain minimum coating thickness is required for effective

gastric resistance. Increase the polymer weight gain during the coating process. A level of

up to 60% w/w has been shown to be effective for highly water-soluble drugs.[8]

Ensure Proper Film Formation: Re-evaluate the plasticizer level. An improperly plasticized

film can have micro-cracks that compromise its integrity.

Check for Drug Migration: For highly water-soluble drugs, the drug can migrate into the

enteric film during the aqueous coating process, creating channels for dissolution media to

enter.[8] Applying a seal coat can prevent this.[8]

Optimize Coating Process: Ensure that coating parameters (e.g., spray rate, atomization

pressure, bed temperature) are optimized to produce a uniform, continuous film without

defects.

Data Presentation
Table 1: Typical Properties of Eudragit L 30D-55

Property Value Reference

Description
Milky-white liquid of low

viscosity
[1]

Dry Substance 28.5 - 31.5 % [1][11]

Methacrylic Acid Units
46.0 - 50.6 % (on dry

substance)
[1]

Viscosity 3 - 10 mPa·s [1][11]

pH of Dissolution > 5.5 [4]

Average Molar Mass (Mw) approx. 320,000 g/mol [11]
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Table 2: Example Formulation for an Enteric Coating
Suspension

Component
Amount per 1000g
Suspension

Purpose Reference

Eudragit L 30D-55 500.0 g Functional Polymer [1]

Triethyl Citrate (TEC) 15.0 g Plasticizer [1]

Talc 75.0 g Anti-tacking Agent [1]

Purified Water 410.0 g Diluent/Vehicle [1]

Experimental Protocols
Protocol 1: Preparation of the Eudragit L 30D-55 Coating
Suspension
This protocol describes a standard method for preparing a coating suspension based on the

example formulation in Table 2.

Prepare the Excipient Suspension:

Weigh the required amount of Talc (anti-tacking agent).

Weigh the required amount of purified water.

Slowly add the talc to the water while homogenizing at high speed until a uniform

suspension is achieved.

Prepare the Polymer Dispersion:

Weigh the required amount of Eudragit L 30D-55 into a separate, larger vessel.

Weigh the required amount of Triethyl Citrate (TEC).

Add the TEC to the Eudragit L 30D-55 dispersion while stirring gently with a conventional

stirrer.
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Combine and Finalize:

Slowly pour the excipient (Talc) suspension into the polymer dispersion while continuing to

stir gently.

Continue stirring for approximately 30-60 minutes to ensure a homogenous mixture.

Before use, pass the final spray suspension through a 0.5 mm sieve to remove any

potential agglomerates.[1]
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Coating Suspension Preparation Workflow
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Caption: Workflow for preparing the coating suspension.
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Protocol 2: In-Vitro Dissolution Testing for Enteric-
Coated Dosage Forms
This protocol follows the general principles of the USP two-stage dissolution test for delayed-

release dosage forms.

Apparatus: Use USP Apparatus I (Baskets) at 100 rpm or Apparatus II (Paddles) at 50 rpm.

[12]

Acid Stage (Gastric Simulation):

Medium: 750-900 mL of 0.1 N HCl.[8]

Temperature: 37 ± 0.5 °C.

Duration: 2 hours.

Procedure: Place the dosage form in the acid medium. Withdraw samples at the 2-hour

time point to test for premature drug release. The acceptance criteria typically require

minimal drug release (e.g., not more than 10%).

Buffer Stage (Intestinal Simulation):

Medium: After 2 hours, add a pre-determined volume of a phosphate buffer concentrate to

the vessel to raise the pH to 6.8, or transfer the dosage form to a new vessel containing

phosphate buffer pH 6.8.[8]

Temperature: 37 ± 0.5 °C.

Duration: Typically 45-60 minutes, or as specified by the product monograph.

Procedure: Withdraw samples at specified time intervals. Analyze the samples for drug

content using a validated analytical method (e.g., HPLC-UV).[12]
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pH-Dependent Drug Release Mechanism

Stomach
(pH 1-3)
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Caption: Logical diagram of pH-dependent drug release.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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